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Compound of Interest

Compound Name: cis-J-113863

Cat. No.: B2807753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cis-J-113863's performance against other C-C

chemokine receptor 1 (CCR1) antagonists based on publicly available experimental data. The

information is intended to assist researchers in evaluating cis-J-113863 for their specific

applications.

Data Presentation
The following tables summarize the in vitro potency of cis-J-113863 and its comparator

molecules.
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Compoun

d

Assay

Type
Target

Cell

Line/Tissu

e

Ligand
Potency

(IC50/Ki)
Reference

cis-J-

113863

Binding

Assay

Human

CCR1
- -

0.9 nM

(IC50)
[1]

cis-J-

113863

Binding

Assay

Mouse

CCR1
- -

5.8 nM

(IC50)
[1]

cis-J-

113863

Functional

Assay

Human

CCR3
- -

0.58 nM

(IC50)
[1]

cis-J-

113863

Functional

Assay

Mouse

CCR3
- -

460 nM

(IC50)
[1]

trans-J-

113863

(UCB3562

5)

Chemotaxi

s Assay

Human

CCR1

L1.2-CCR1

transfectan

ts

MIP-1α
9.6 nM

(IC50)
[2]

trans-J-

113863

(UCB3562

5)

Chemotaxi

s Assay

Human

CCR3

L1.2-CCR3

transfectan

ts

Eotaxin
93.7 nM

(IC50)
[2]

BX 471
Binding

Assay

Human

CCR1

HEK293

cells
MIP-1α 1 nM (Ki)

BX 471
Binding

Assay

Human

CCR1

HEK293

cells
MCP-3 5.5 nM (Ki)

CCX354-C
Chemotaxi

s Assay

Human

Monocytes
CCL15 -

25 nM

(IC50)

MLN3897
Radioligan

d Binding

THP-1 cell

membrane

s

125I-MIP-

1α
- 2.3 nM (Ki)

MLN3897
Chemotaxi

s Assay

Human

Monocytes
CCL15 -

2 nM

(IC50)
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Selectivity Profile of cis-J-113863

Receptor Activity Reference

CCR2 Inactive [1]

CCR4 Inactive

CCR5 Inactive [1]

LTB4 Receptor Inactive [1]

TNF-α Receptor Inactive [1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor by

measuring the displacement of a radiolabeled ligand.

General Protocol:

Membrane Preparation: Membranes are prepared from cells or tissues endogenously

expressing the target receptor (e.g., THP-1 cells for CCR1) or from cell lines engineered to

overexpress the receptor (e.g., HEK293-hCCR1).

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains

the cell membranes, a fixed concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α),

and varying concentrations of the test compound (e.g., cis-J-113863).

Incubation: The plates are incubated to allow the binding to reach equilibrium.

Filtration: The contents of each well are then rapidly filtered through a glass fiber filter mat to

separate the receptor-bound radioligand from the unbound radioligand.
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Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data are analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be

converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures a compound's ability to inhibit the intracellular calcium increase

that occurs upon receptor activation.

General Protocol:

Cell Preparation: CCR1-expressing cells (e.g., THP-1 monocytes or CHO-K1/hCCR1 cells)

are seeded in a 96-well plate.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM

or Indo-1 AM).

Compound Incubation: The cells are pre-incubated with varying concentrations of the

antagonist (e.g., cis-J-113863).

Agonist Stimulation: A CCR1 agonist (e.g., MIP-1α or RANTES) is added to the wells to

stimulate the receptor.

Fluorescence Measurement: The change in fluorescence, which corresponds to the change

in intracellular calcium concentration, is measured using a fluorescence plate reader.

Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the

dose-response curve.

Chemotaxis Assay
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This assay assesses the ability of a compound to block the directed migration of cells towards

a chemoattractant.

General Protocol:

Cell Preparation: A suspension of CCR1-expressing cells (e.g., THP-1 cells or L1.2

transfectants) is prepared.

Compound Incubation: The cells are pre-incubated with different concentrations of the

antagonist (e.g., cis-J-113863).

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a Transwell plate) with a

porous membrane is used. The lower chamber contains a CCR1 ligand (chemoattractant)

such as MIP-1α or CCL5. The cell suspension with the antagonist is added to the upper

chamber.

Incubation: The chamber is incubated to allow the cells to migrate through the pores towards

the chemoattractant.

Cell Staining and Counting: The cells that have migrated to the lower side of the membrane

are fixed, stained, and counted.

Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist

concentration, and the IC50 value is determined.

Mandatory Visualization
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CCR1 Signaling Pathway and Antagonist Inhibition
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Competitive Radioligand Binding Assay Workflow
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Logical Comparison of CCR1 Antagonist Potency

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Benchmarking cis-J-113863: A Comparative
Performance Analysis Against Published Data]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b2807753#benchmarking-cis-j-113863-
performance-against-published-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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